2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol
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Overview
Description
2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenol group and an amino group attached to a hydroxybutyl chain. It is often used in scientific research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol typically involves multiple steps, starting with the preparation of the hydroxybutylamine precursor. This precursor is then reacted with a phenol derivative under controlled conditions to form the final product. Common synthetic routes include:
Hydroxybutylamine Preparation: This step involves the reaction of ethylamine with butyraldehyde in the presence of a reducing agent to form 2-ethyl-4-hydroxybutylamine.
Coupling with Phenol: The hydroxybutylamine is then coupled with a phenol derivative using a catalyst, such as palladium, under mild conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Phenol derivatives, hydroxybutylamines.
Uniqueness: The presence of both a phenol group and a hydroxybutylamine chain in the same molecule provides unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[2-[(2-ethyl-4-hydroxybutyl)amino]propyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-13(8-9-17)11-16-12(2)10-14-6-4-5-7-15(14)18/h4-7,12-13,16-18H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJZPRBJJBMICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)CNC(C)CC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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